Cas no 68564-43-2 (4-((2-Methylallyl)oxy)benzoic acid)

4-((2-Methylallyl)oxy)benzoic acid is a benzoic acid derivative featuring a 2-methylallyl ether functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive allyl moiety, which can participate in further chemical modifications such as cross-coupling or polymerization reactions. The carboxylic acid group enhances its utility as a building block for esters, amides, or coordination complexes. Its structure combines aromatic and aliphatic reactivity, making it suitable for applications in material science and medicinal chemistry. The compound is typically characterized by its purity and stability under standard storage conditions, ensuring reliable performance in synthetic workflows.
4-((2-Methylallyl)oxy)benzoic acid structure
68564-43-2 structure
Product Name:4-((2-Methylallyl)oxy)benzoic acid
CAS No:68564-43-2
MF:C11H12O3
MW:192.211183547974
CID:1087130
PubChem ID:15943301
Update Time:2025-06-08

4-((2-Methylallyl)oxy)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-((2-Methylallyl)oxy)benzoic acid
    • 4-(2-methylprop-2-enoxy)benzoic acid
    • 4-[(2-METHYLPROP-2-ENYL)OXY]BENZOIC ACID
    • 4-Methallyloxy-benzoesaeure
    • 4-methallyloxy-benzoic acid
    • DTXSID00580054
    • 4-((2-Methylallyl)oxy)benzoicacid
    • AKOS000177464
    • 68564-43-2
    • VS-07459
    • CS-0322642
    • AN-329/43385879
    • YZIGMXGSNCLNOR-UHFFFAOYSA-N
    • 4-[(2-methyl-2-propenyl)oxy]benzoic acid
    • SCHEMBL3315342
    • 4-[(2-methylprop-2-en-1-yl)oxy]benzoic acid
    • 4-(2-Methyl-allyloxy)-benzoic acid
    • 4-(2-methylallyloxy)benzoic acid
    • BBL023601
    • STL066720
    • MDL: MFCD06801096
    • Inchi: 1S/C11H12O3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6H,1,7H2,2H3,(H,12,13)
    • InChI Key: YZIGMXGSNCLNOR-UHFFFAOYSA-N
    • SMILES: O(CC(=C)C)C1C=CC(C(=O)O)=CC=1

Computed Properties

  • Exact Mass: 192.07900
  • Monoisotopic Mass: 192.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53000
  • LogP: 2.33970

4-((2-Methylallyl)oxy)benzoic acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-((2-Methylallyl)oxy)benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1393312-5g
4-((2-Methylallyl)oxy)benzoic acid
68564-43-2 98%
5g
¥4408.00 2024-05-03

Additional information on 4-((2-Methylallyl)oxy)benzoic acid

Professional Introduction to 4-((2-Methylallyl)oxy)benzoic Acid (CAS No. 68564-43-2)

4-((2-Methylallyl)oxy)benzoic acid, identified by its CAS number 68564-43-2, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound, featuring a benzoic acid core substituted with a (2-methylallyl)oxy group, has garnered attention due to its unique structural properties and potential applications in various scientific domains.

The molecular structure of 4-((2-Methylallyl)oxy)benzoic acid consists of a phenyl ring connected to a carboxylic acid group through an ether linkage with a (2-methylallyl) moiety. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable candidate for further investigation. The presence of the allyl group enhances the compound's ability to participate in various organic transformations, including Michael additions and cross-coupling reactions, which are pivotal in synthetic chemistry.

In recent years, there has been growing interest in the pharmacological properties of benzoic acid derivatives. Studies have demonstrated that modifications to the benzoic acid scaffold can significantly influence its biological activity. Specifically, the introduction of an oxygenated side chain, such as the (2-methylallyl)oxy group in 4-((2-Methylallyl)oxy)benzoic acid, can alter its interaction with biological targets, potentially leading to novel therapeutic applications.

One of the most compelling areas of research involving 4-((2-Methylallyl)oxy)benzoic acid is its role as a precursor in drug development. The compound's structural features make it a versatile intermediate for synthesizing more complex molecules with targeted biological activities. For instance, researchers have explored its use in creating derivatives with anti-inflammatory and antioxidant properties. These derivatives have shown promise in preclinical studies, suggesting their potential as lead compounds for new therapeutic agents.

The synthesis of 4-((2-Methylallyl)oxy)benzoic acid involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the functionalization of benzoic acid derivatives, followed by the introduction of the (2-methylallyl)oxy group through etherification reactions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity, underscoring the importance of modern synthetic methodologies in producing this compound.

Beyond its pharmaceutical applications, 4-((2-Methylallyl)oxy)benzoic acid has found utility in materials science and industrial chemistry. Its unique reactivity allows it to serve as a building block for polymers and specialty chemicals. Researchers have investigated its incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Additionally, its role as an intermediate in fine chemical synthesis underscores its importance in industrial processes.

The environmental impact of 4-((2-Methylallyl)oxy)benzoic acid is also a subject of interest. Studies have examined its degradation pathways and ecotoxicological profile to assess its environmental footprint. These investigations are crucial for ensuring that the compound can be used safely and responsibly in various applications. By understanding how it behaves in different environments, scientists can develop strategies to minimize any potential negative effects.

In conclusion, 4-((2-Methylallyl)oxy)benzoic acid (CAS No. 68564-43-2) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable tool for researchers in pharmaceuticals, materials science, and industrial chemistry. As our understanding of its properties continues to grow, so too will its applications and contributions to scientific advancement.

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